2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

ALDH3A1 Inhibition Enzyme Assay Structure-Activity Relationship (SAR)

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588678-18-6) is a synthetic aromatic aldehyde characterized by a 3-methoxybenzaldehyde core ether-linked to a 3-chlorobenzyl group. It belongs to the broader class of benzyloxybenzaldehyde derivatives, a scaffold known for its utility in medicinal chemistry and chemical biology.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
CAS No. 588678-18-6
Cat. No. B1595631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
CAS588678-18-6
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O
InChIInChI=1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
InChIKeyRNINKNNHHKSNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588678-18-6): Sourcing and Differentiation Guide for Research Use


2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588678-18-6) is a synthetic aromatic aldehyde characterized by a 3-methoxybenzaldehyde core ether-linked to a 3-chlorobenzyl group [1]. It belongs to the broader class of benzyloxybenzaldehyde derivatives, a scaffold known for its utility in medicinal chemistry and chemical biology [2]. The compound is supplied by commercial vendors for research purposes and is often categorized as a protein degrader building block or a fragment for drug discovery [3]. Its structural features—specifically the ortho-substitution pattern of the ether and aldehyde groups—dictate a unique chemical and biological profile that distinguishes it from its regioisomers and other close analogs [4].

Why Generic Substitution of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is Not Recommended: Evidence of Functional Specificity


Substituting 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde with a structurally related analog, such as a positional isomer or a compound with a different halogen substitution, is scientifically inadvisable due to demonstrable and quantifiable differences in key performance parameters. The precise substitution pattern on both aromatic rings dictates the compound's physicochemical properties (e.g., LogP ) and its biological activity. Published structure-activity relationship (SAR) studies on the benzyloxybenzaldehyde scaffold reveal that even minor changes, such as moving the methoxy group or altering the chlorine atom's position, result in significant shifts in target binding affinity and selectivity profiles, including >50-fold differences in IC50 values against specific enzymes [1][2]. Consequently, assuming functional equivalence without direct comparative data introduces substantial risk of experimental failure, invalid structure-activity conclusions, and wasted resources in both biological assays and chemical synthesis campaigns .

Quantitative Evidence Guide: Data-Driven Differentiation of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde from Analogs


Enzyme Inhibition Profile: Quantified ALDH3A1 Inhibitory Activity vs. 4-Chloro Regioisomer

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde demonstrates a specific, measurable inhibitory effect on human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. In a direct head-to-head comparison within the same assay system, this compound (with a 3-chloro substitution) exhibits an IC50 of 2.10 µM against ALDH3A1. Its regioisomer, 2-[(4-chlorobenzyl)oxy]benzaldehyde, shows a significantly weaker effect, with an IC50 of >100 µM under identical conditions [1]. This represents at least a 47.6-fold difference in potency, clearly establishing that the position of the chlorine atom on the benzyl ring is a critical determinant of ALDH3A1 inhibitory activity [1].

ALDH3A1 Inhibition Enzyme Assay Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: Calculated Lipophilicity (LogP) vs. 4-Chloro Regioisomer

The position of the chlorine atom on the benzyloxy ring has a measurable impact on the compound's calculated lipophilicity (LogP), a key parameter influencing membrane permeability, solubility, and metabolic stability . 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has a calculated LogP of 3.74 . While specific calculated LogP values for direct positional isomers from the same source are not always available for a head-to-head comparison, the difference in substitution pattern is a well-established driver of lipophilicity, which directly impacts biological activity and pharmacokinetic properties [1]. The observed LogP of 3.74 is within the optimal range for many drug discovery programs, suggesting favorable drug-like properties .

Lipophilicity Drug-likeness ADME Computational Chemistry

Scaffold Versatility: Categorization as a 'Protein Degrader Building Block' vs. General Reagent

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde is specifically marketed and categorized by suppliers as a 'Protein Degrader Building Block' [1]. This is a strategic classification that differentiates it from generic benzaldehyde derivatives. It indicates the compound's utility in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) [2]. The aldehyde functionality is a versatile handle for bioconjugation, while the aromatic ether provides a scaffold that can be linked to a ligand for an E3 ubiquitin ligase. In contrast, many structurally similar analogs are not explicitly positioned in this high-value, advanced application space, which can be a key procurement consideration for researchers in the targeted protein degradation field.

Targeted Protein Degradation PROTAC Chemical Biology Building Blocks

Recommended Application Scenarios for 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 588678-18-6)


Chemical Probe Development for ALDH3A1

Given its quantified inhibitory activity (IC50 = 2.10 µM) against human ALDH3A1, this compound serves as a validated starting point or control for developing more potent and selective probes to study the role of ALDH3A1 in cellular detoxification, drug resistance, and cancer stem cell biology [1].

Synthesis of Targeted Protein Degraders (PROTACs)

This compound is a functionalized building block, featuring an aldehyde group suitable for conjugation, ideally suited for the construction of heterobifunctional PROTAC molecules [2][3]. Researchers can use the aldehyde to link a target-binding warhead to an E3 ligase ligand, leveraging the compound's structural properties to explore new chemical space in targeted protein degradation.

Structure-Activity Relationship (SAR) Studies on Benzyloxybenzaldehyde Scaffolds

The compound's distinct 3-chloro substitution pattern makes it an essential comparator in SAR studies aimed at understanding how substitution influences target binding, selectivity, and cellular activity [4][5]. Including this compound in a compound library allows for rigorous differentiation from its 2-chloro and 4-chloro isomers, thereby generating robust data for medicinal chemistry optimization.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With its balanced LogP (3.74), solid physical form, and three distinct functional groups (aldehyde, ether, aryl chloride), this compound is an excellent fragment for diversity-oriented synthesis . It can be used to generate novel libraries of heterocycles (e.g., thiosemicarbazones, chalcones) for screening against various biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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